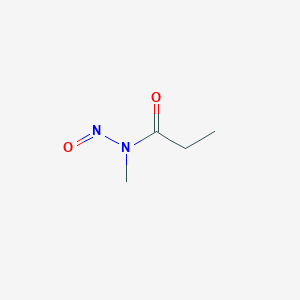

N-Methyl-N-nitrosopropanamide

Description

Structure

3D Structure

Properties

CAS No. |

16395-80-5 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

N-methyl-N-nitrosopropanamide |

InChI |

InChI=1S/C4H8N2O2/c1-3-4(7)6(2)5-8/h3H2,1-2H3 |

InChI Key |

IGNJCDWJQZYOET-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C)N=O |

Canonical SMILES |

CCC(=O)N(C)N=O |

Other CAS No. |

16395-80-5 |

Origin of Product |

United States |

Synthetic Methodologies for Academic Research on N Methyl N Nitrosopropanamide

Established Synthetic Pathways for Nitrosamides in Research Contexts

The synthesis of N-nitrosamides in a research setting primarily relies on the N-nitrosation of the corresponding secondary amide precursors. acs.org These methods are well-documented and offer reliable access to a wide array of N-nitrosamide derivatives for further study. researchgate.net

Nitrosation Reactions of Amide Precursors for N-Methyl-N-nitrosopropanamide

The direct precursor for the synthesis of this compound is N-methylpropanamide. chemspider.comnist.gov The conversion is achieved through an N-nitrosation reaction, where the hydrogen atom on the nitrogen of the secondary amide is replaced by a nitroso (-NO) group. A variety of nitrosating agents can be employed for this transformation, each with specific advantages regarding reaction conditions and substrate compatibility. researchgate.netacs.org

While nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, is a common nitrosating agent, it is often considered weak for the nitrosation of less reactive secondary amides. acs.org Consequently, alternative reagents are frequently preferred in research settings to achieve higher efficiency and milder reaction conditions. Alkyl nitrites, such as tert-butyl nitrite (TBN), have proven to be effective for the N-nitrosation of secondary amides, often under neutral or acid-free conditions. researchgate.netrsc.org Other nitrosating systems include dinitrogen trioxide (N₂O₃) or nitrosyl halides. acs.orgtandfonline.com

The choice of reagent and conditions is critical for a successful synthesis, as side reactions like acid-catalyzed hydrolysis of the amide can compete with the desired nitrosation. acs.org

Table 1: Common Nitrosating Agents for the Synthesis of N-Nitrosamides

| Nitrosating Agent | Typical Conditions | Comments |

|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl, Acetic Acid) | Aqueous or organic acid media, low temperatures (e.g., <5 °C) | In situ generation of nitrous acid (HNO₂); can be inefficient for amides due to competing hydrolysis. acs.orgbyjus.com |

| Alkyl Nitrites (e.g., tert-Butyl Nitrite, TBN) | Organic solvents (e.g., CH₂Cl₂, solvent-free), often room temperature | Mild, efficient, and avoids strongly acidic conditions, preserving acid-labile functional groups. researchgate.netrsc.org |

| Dinitrogen Trioxide (N₂O₃) | Anhydrous organic solvents | A powerful nitrosating agent, often used for less reactive substrates. tandfonline.com |

Strategies for the Synthesis of Isotope-Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable for mechanistic studies in chemistry and biology, allowing researchers to trace the metabolic fate of molecules and elucidate reaction pathways. strath.ac.uk The synthesis of isotope-labeled this compound can be achieved by incorporating stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the molecular structure. nih.govsb-peptide.com

The general strategy involves the synthesis of a labeled N-methylpropanamide precursor, followed by nitrosation using one of the methods described previously. nih.gov The position of the label is determined by the choice of the isotopically enriched starting material.

¹³C or ¹⁴C-Labeling : Can be introduced via labeled propanoyl chloride or by using labeled methylamine (B109427). For example, [1-¹³C]-propanoyl chloride can be reacted with methylamine to yield N-methyl-[1-¹³C]-propanamide.

²H (Deuterium)-Labeling : Can be placed on the methyl group by using deuterated methylamine (CD₃NH₂) or on the propanoyl backbone using deuterated propanoyl chloride.

¹⁵N-Labeling : Can be incorporated by using [¹⁵N]-methylamine or by synthesizing the amide bond with a ¹⁵N-labeled precursor.

A general synthetic scheme is outlined below: Step 1: Synthesis of Labeled N-methylpropanamide Labeled Precursor + Amine/Acylating Agent → Labeled N-methylpropanamide Step 2: Nitrosation Labeled N-methylpropanamide + Nitrosating Agent → Labeled this compound

Table 2: Potential Isotopic Labeling Positions in this compound

| Isotope | Potential Labeling Position | Precursor Example |

|---|---|---|

| ¹³C / ¹⁴C | Carbonyl carbon of the propanoyl group | [1-¹³C/¹⁴C]-Propanoyl chloride |

| ¹³C / ¹⁴C | Methyl group carbon | [¹³C/¹⁴C]-Methylamine |

| ²H (D) | Methyl group | [D₃]-Methylamine |

| ²H (D) | Propanoyl group (α or β position) | Deuterated propanoyl chloride |

Advanced Synthetic Approaches for Investigating this compound Metabolites and Adducts

Beyond the synthesis of the parent compound, academic research often requires access to its transient, reactive metabolites to study their biological interactions in vitro. Furthermore, understanding the influence of molecular geometry on biological activity necessitates stereoselective synthetic methods for chiral analogs.

Preparation of Putative Reactive Intermediates for In Vitro Studies

Unlike many N-nitrosamines that require metabolic activation, N-nitrosamides are known to be direct-acting compounds that can decompose under physiological conditions to generate highly reactive electrophilic intermediates without enzymatic action. usp.org The primary reactive species generated from N-nitrosamides are believed to be diazonium ions and the subsequent carbocations formed upon their decomposition. youtube.comgoogle.comwikipedia.org

For this compound, decomposition is proposed to proceed via the formation of a methyl diazonium ion (CH₃N₂⁺), which is a potent methylating agent, or a propanoyl cation (CH₃CH₂CO⁺). The methyl diazonium ion is particularly significant as it can readily methylate nucleophilic sites on biomolecules. The in situ generation of these intermediates for in vitro studies is typically achieved by the controlled decomposition of the parent this compound in a buffered aqueous solution or another appropriate medium. usp.orgyoutube.com The rate of decomposition and the nature of the products can be influenced by factors such as pH and the presence of nucleophiles. usp.org The study of these transient species is crucial for understanding the mechanisms by which N-nitrosamides exert their biological effects.

Stereoselective Synthesis for Elucidating Chirality-Dependent Biological Effects

The parent molecule, this compound, is achiral. However, to investigate how stereochemistry influences the biological activity and metabolic fate of this class of compounds, researchers often require the synthesis of chiral analogs. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, enabling the precise study of chirality-dependent effects. thieme.de

A chiral analog of this compound could be created by introducing a stereocenter into the propanoyl group, for example, by synthesizing N-methyl-N-nitroso-(2-phenyl)propanamide. The synthesis of such a compound would require a stereoselective approach to control the configuration of the chiral center. semanticscholar.org

Common strategies to achieve this include:

Chiral Pool Synthesis : Starting from a readily available, enantiomerically pure starting material, such as a chiral acid or alcohol. qmul.ac.uk

Use of Chiral Auxiliaries : A temporary chiral group is attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed.

Asymmetric Catalysis : Employing a chiral catalyst to favor the formation of one enantiomer over the other during the synthesis of the amide precursor. rsc.org

Once the chiral N-methyl-2-substituted-propanamide is prepared with high enantiomeric purity, the final nitrosation step can be carried out to yield the desired enantiomerically enriched N-nitrosamide. These chiral probes are invaluable for elucidating structure-activity relationships in biological systems.

Chemical Reactivity and Decomposition Mechanisms of N Methyl N Nitrosopropanamide in Biological Systems

Acid-Catalyzed Hydrolysis and Formation of Electrophilic Species

The decomposition of N-Methyl-N-nitrosopropanamide in aqueous environments, particularly under acidic conditions typical of certain biological compartments, is a critical pathway for its bioactivity. This process is analogous to the acid-catalyzed hydrolysis of other amides and esters, which involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.comdalalinstitute.com For N-nitrosamides, this initial protonation facilitates the subsequent cleavage of the molecule.

The general mechanism for acid-catalyzed amide hydrolysis involves the following steps:

Protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by a water molecule on the protonated carbonyl carbon. masterorganicchemistry.comlibretexts.org

A series of proton transfers. libretexts.org

Elimination of the amine leaving group, which, under acidic conditions, is protonated and thus a very good leaving group. masterorganicchemistry.com

This hydrolytic pathway is fundamental to the generation of the ultimate reactive species from this compound.

The decomposition of N-nitrosamides like this compound leads to the formation of highly reactive electrophiles. oup.com This process begins with the rearrangement and cleavage of the N-nitroso group, ultimately yielding a diazonium ion.

Upon formation, the methyldiazonium ion is an unstable intermediate. Aliphatic diazonium salts are known to be extremely unstable, even at low temperatures, and readily decompose to liberate nitrogen gas (N₂), which is a tremendously good leaving group. lkouniv.ac.inmasterorganicchemistry.com This decomposition results in the formation of a highly reactive methyl carbocation (CH₃⁺).

The sequence can be summarized as:

This compound → [Intermediate Species] → Methyldiazonium Ion (CH₃N₂⁺) → Methyl Carbocation (CH₃⁺) + N₂

These carbocations are potent electrophiles that can rapidly react with any available nucleophiles in the cellular environment. lkouniv.ac.in

The kinetics of this compound decomposition and the stability of its intermediates are significantly influenced by pH. Generally, N-nitrosamides are unstable under both acidic and alkaline conditions. acs.org The acid-catalyzed decomposition pathway is accelerated at low pH due to the protonation step that initiates the reaction cascade. masterorganicchemistry.comdalalinstitute.com

| Intermediate Species | Factors Affecting Stability | Consequence in Biological Systems |

| This compound | Unstable in both acidic and alkaline conditions. acs.org | Spontaneous decomposition without enzymatic activation. oup.com |

| Methyldiazonium Ion | Highly unstable, especially aliphatic variants. lkouniv.ac.inmasterorganicchemistry.com | Rapidly decomposes to form a carbocation and nitrogen gas. lkouniv.ac.in |

| Methyl Carbocation | Extremely reactive electrophile. | Readily attacks cellular nucleophiles like DNA and proteins. researchgate.net |

Enzymatic and Non-Enzymatic Denitrosation Pathways

Denitrosation, the removal of the nitroso group, represents an alternative metabolic fate for N-nitroso compounds and is generally considered a detoxification pathway. nih.gov This can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic Denitrosation: For N-nitrosamines, which are structurally related to N-nitrosamides, denitrosation is often catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov This process can involve either a reductive or oxidative mechanism, leading to the liberation of nitric oxide (NO) and the corresponding amine. nih.gov Studies on N-nitrosodimethylamine (NDMA) show that denitrosation is closely linked to the oxidative demethylation pathway, also mediated by CYPs. nih.gov While N-nitrosamides are direct-acting, they can still be substrates for cellular enzymes. The thioredoxin system, including thioredoxin and thioredoxin reductase, has been shown to catalyze the denitrosation of S-nitrosothiols, a related class of nitroso compounds, suggesting a potential role for similar systems in N-nitrosamide metabolism. nih.gov

Non-Enzymatic Denitrosation: N-nitrosamides can undergo non-enzymatic denitrosation by reacting with cellular thiols, such as glutathione (B108866). oup.com This reaction can lead to the formation of a harmless amide and a nitrosothiol. Additionally, photolysis has been used as a model to study denitrosation mechanisms, which may involve free-radical intermediates. usu.edu Ubiquitous cellular dithiols like dihydrolipoic acid can also catalyze the denitrosation of various S-nitrosothiols. nih.gov

| Pathway | Catalyst/Reagent | Products | Significance |

| Enzymatic | Cytochrome P450 (by analogy) nih.govnih.gov | Amine, Nitric Oxide (NO) nih.gov | Detoxification |

| Enzymatic | Thioredoxin System nih.gov | Reduced compound, Nitroxyl (HNO) nih.gov | Detoxification, Regulation |

| Non-Enzymatic | Thiols (e.g., Glutathione) oup.com | Amide, Nitrosothiol | Detoxification |

| Non-Enzymatic | Dihydrolipoic Acid nih.gov | Reduced compound, Nitroxyl (HNO) nih.gov | Detoxification |

Nucleophilic Attack Mechanisms on this compound and its Reactants

The primary mechanism of action for this compound involves the attack of cellular nucleophiles on the electrophilic species generated during its decomposition.

The highly electrophilic methyl carbocation (CH₃⁺) formed from the methyldiazonium ion is a prime target for nucleophilic attack. Within a cell, there are numerous nucleophilic sites, including water, phosphate (B84403) groups, and the nitrogen and oxygen atoms in DNA bases and protein residues. researchgate.netnih.gov The reaction of the carbocation with these nucleophiles is a type of nucleophilic substitution (SN1). The SN1 reaction proceeds via a carbocation intermediate, and its rate is primarily dependent on the formation of this intermediate. lumenlearning.com

Key cellular nucleophiles include:

DNA Bases: The nitrogen and oxygen atoms of guanine (B1146940), adenine (B156593), cytosine, and thymine (B56734) are susceptible to alkylation by the methyl carbocation. O⁶-alkylguanine is a particularly significant premutagenic lesion. oup.com

Proteins: Nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and aspartate/glutamate (carboxyl groups) can be adducted by the electrophilic intermediates. nih.gov

Water: Reaction with water, the most abundant nucleophile, leads to the formation of methanol (B129727), a detoxification product.

The competition between these nucleophilic attacks determines the ultimate biological outcome. Reactions with critical macromolecules like DNA are responsible for the compound's genotoxicity, while reactions with water or other small molecules lead to detoxification.

Computational Chemistry Approaches to this compound Reactivity Prediction

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an invaluable tool for predicting the reactivity and metabolic fate of N-nitroso compounds. frontiersin.orgresearchgate.net These approaches can be applied to this compound to elucidate its reaction mechanisms and predict its biological activity.

Computational studies can model several key aspects:

Reaction Pathways: Researchers can map the entire energy profile of the decomposition process, from the initial acid-catalyzed hydrolysis to the formation of the diazonium ion and the final carbocation. frontiersin.org This helps identify the rate-limiting steps and the most likely reaction pathways.

Intermediate Stability: The relative stability of intermediates, such as the diazonium ion and carbocation, can be calculated. Studies have shown that for carcinogenic N-nitroso compounds, the intermediate diazonium ions react to form DNA adducts, while non-carcinogenic compounds may form more stable carbocations that preferentially react with water. frontiersin.org

Reactivity of Electrophiles: Quantum chemical calculations can quantify the electrophilicity of the resulting carbocation, providing insight into its potential to react with biological nucleophiles.

Steric and Electronic Effects: These models can assess how the molecular structure influences reactivity. For instance, steric hindrance around the reactive center can affect the rate of metabolic activation or nucleophilic attack. researchgate.netacs.org

By comparing the calculated properties of this compound with those of well-studied carcinogenic and non-carcinogenic N-nitroso compounds, it is possible to perform a read-across assessment of its potential risk without extensive experimental testing. frontiersin.orgresearchgate.net

Enzymatic Metabolism and Biotransformation Pathways of N Methyl N Nitrosopropanamide

Cytochrome P450-Mediated Bioactivation Mechanisms

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the initial metabolic activation of N-nitrosamines. nih.govnih.gov These enzymes catalyze oxidation reactions, introducing or exposing functional groups on the substrate molecule. nih.gov This Phase I metabolism is crucial for initiating the biotransformation of N-Methyl-N-nitrosopropanamide. nih.govopenaccessjournals.com

The primary pathway for the metabolic activation of many N-nitrosamines is considered to be α-hydroxylation. nih.govchemrxiv.orgnih.gov This reaction, catalyzed by CYP enzymes, involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. nih.govchemrxiv.org For this compound, this would occur on either the methyl or the propyl group attached to the nitrogen atom.

This α-hydroxylation is a rate-limiting step in the bioactivation process. chemrxiv.org The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that undergoes spontaneous decomposition. This decomposition leads to the formation of an electrophilic diazonium ion and an aldehyde. chemrxiv.org It is these highly reactive electrophilic species that are capable of interacting with cellular macromolecules. The extent of metabolism via the α-hydroxylation pathway can be significant; for instance, in vitro studies with N-nitrosodimethylamine (NDMA) showed that approximately 34% was metabolized through this route. nih.gov

Several specific CYP isozymes have been identified as key players in the metabolism of N-nitrosamines, and their involvement can vary depending on the specific structure of the nitrosamine (B1359907). nih.gov Studies on long-chain nitrosamines similar to this compound have provided insights into the likely participating isozymes. nih.gov

Research using reconstituted systems with purified cytochrome P450 isoforms has demonstrated that CYP2B1 is highly active in catalyzing the α-hydroxylation of N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA). nih.gov CYP2E1 has also been shown to be involved in the metabolism of NDPA. nih.gov Conversely, CYP1A1 exhibited no metabolic activity towards these long-chain nitrosamines. nih.gov Studies with human liver microsomes indicate significant interindividual variation in the expression and activity of CYP2A6 and CYP2E1, which can lead to large differences in the metabolic activation of nitrosamines among individuals. nih.gov For N-nitrosodiethylamine (NDEA), a high correlation was found between its metabolism and CYP2A6 activity. nih.gov Given these findings, it is plausible that CYP2B1, CYP2E1, and CYP2A6 are involved in the metabolism of this compound.

Table 1: Cytochrome P450 Isozymes Implicated in Nitrosamine Metabolism

| CYP Isozyme | Role in Nitrosamine Metabolism | Substrate Examples | Reference |

| CYP2B1 | Catalyzes α-hydroxylation with high activity. | N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA) | nih.gov |

| CYP2E1 | Catalyzes dealkylation reactions. | N-nitrosodipropylamine (NDPA), N-nitrosodimethylamine (NDMA) | nih.govnih.gov |

| CYP2A6 | Associated with dealkylation; significant interindividual variation. | N-nitrosodiethylamine (NDEA) | nih.gov |

| CYP1A2 | Shows activity toward NNK bioactivation. | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | nih.gov |

| CYP1A1 | Exhibited no activity for certain long-chain nitrosamines. | NDPA, NDBA | nih.gov |

Other Enzymatic Pathways of this compound Biotransformation

While the CYP450 system is the primary route for bioactivation, other enzymatic pathways can also contribute to the biotransformation of compounds with structures related to this compound. These can include enzymes such as aldehyde oxidase and monoamine oxidases (MAOs), which are known to metabolize aliphatic nitrogen heterocycles. nih.gov Additionally, N-methyltransferases are enzymes that catalyze the methylation of nitrogen atoms, representing another potential metabolic route. taylorfrancis.com For instance, nicotinamide (B372718) N-methyltransferase (NNMT) is responsible for the methylation of nicotinamide. nih.gov The biotransformation can also involve reduction reactions. Studies on the drug rofecoxib (B1684582) have shown that while microsomal fractions primarily lead to oxidation, cytosolic fractions can facilitate reduction.

Conjugation Reactions and Detoxification Mechanisms in Experimental Models

Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.gov These reactions serve as a major detoxification pathway by attaching small, polar endogenous molecules to the xenobiotic, which increases water solubility and facilitates excretion. nih.govopenaccessjournals.comresearchgate.net

Key conjugation reactions include:

Glucuronidation : This is one of the most common conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.comresearchgate.net It involves the transfer of glucuronic acid to the substrate.

Sulfation : Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group. researchgate.netuomus.edu.iq While generally a detoxification pathway, O-sulfate conjugates of some N-hydroxy compounds can form reactive intermediates. uomus.edu.iq

Glutathione (B108866) (GSH) Conjugation : Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione to electrophilic substrates. researchgate.netuomustansiriyah.edu.iq This is a critical pathway for detoxifying reactive electrophiles. The resulting conjugates can be further metabolized to mercapturic acids before excretion. researchgate.netuomustansiriyah.edu.iq

Acetylation : N-acetyltransferases (NATs) catalyze the transfer of an acetyl group, which can be a pathway for primary amines. uomustansiriyah.edu.iq

Methylation : Methyltransferases can add a methyl group, which generally produces less polar metabolites unless a quaternary ammonium (B1175870) ion is formed. uomus.edu.iq The coenzyme involved is S-adenosylmethionine (SAM). uomus.edu.iqnih.gov

In experimental models, these conjugation reactions are essential for the clearance of metabolites. The specific pathways utilized for this compound and its metabolites would depend on the nature of the functional groups available for conjugation.

In Vitro Studies of this compound Metabolism Using Subcellular Fractions

In vitro metabolic studies using subcellular fractions are a cornerstone for investigating the biotransformation of xenobiotics. xenotech.com These systems allow for the characterization of metabolic pathways and the enzymes involved in a controlled environment. xenotech.com Common subcellular fractions used include liver homogenates, S9 fractions, microsomes, and cytosol. xenotech.com

Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I CYP enzymes and Phase II UGTs. xenotech.com They are particularly useful for studying oxidative metabolism. nih.govnih.gov

Cytosol : This is the soluble fraction of the cell cytoplasm and contains various soluble enzymes, including sulfotransferases, N-acetyltransferases, and glutathione S-transferases. xenotech.com It is often used to study reductive metabolism and conjugation reactions.

S9 Fraction : This is the supernatant from a 9000g centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes. xenotech.comnih.gov It is used for comprehensive metabolism studies that may involve both Phase I and Phase II enzymes.

Studies on N-nitrosamines have effectively used these fractions. For example, the α-hydroxylation of N-nitrosopyrrolidine was demonstrated using both liver and lung microsomes. nih.gov The combination of microsomes and the supernatant (cytosol) can reveal multi-step metabolic pathways. nih.gov

The use of subcellular fractions allows for the generation, identification, and quantification of metabolites. Following incubation of this compound with a specific fraction and necessary cofactors (e.g., NADPH for CYP-mediated reactions), the resulting mixture is analyzed. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify the metabolites formed. nih.govnih.gov

For N-nitrosamines, the key metabolites expected from α-hydroxylation would be aldehydes corresponding to the alkyl groups. In the case of this compound, this would likely result in the formation of formaldehyde (B43269) (from demethylation) and propionaldehyde (B47417) (from depropylation). nih.gov Quantification of these aldehydes can provide a measure of the extent of metabolic activation. nih.gov Other potential metabolites could arise from oxidation at other positions on the propanamide moiety or through conjugation reactions, leading to hydroxylated and conjugated derivatives. For example, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats yielded the corresponding benzoic acid derivatives, which were identified by HPLC analysis. nih.gov

Table 2: Subcellular Fractions and Their Primary Metabolic Functions

| Subcellular Fraction | Primary Location of Enzymes | Key Enzymes Present | Typical Reactions Studied | Reference |

| Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT) | Oxidation, Glucuronidation | xenotech.com |

| Cytosol | Soluble Cytoplasm | Sulfotransferases (SULT), Glutathione S-transferases (GST), N-acetyltransferases (NAT), Reductases | Sulfation, Glutathione Conjugation, Acetylation, Reduction | xenotech.com |

| S9 Fraction | Combination of Microsomes and Cytosol | Broad range of Phase I and Phase II enzymes | Comprehensive metabolism screening | xenotech.com |

| Mitochondria | Mitochondria | Various oxidative enzymes | Specialized oxidative metabolism | xenotech.comnih.gov |

Kinetic Analyses of this compound Biotransformation Rates

The kinetics of enzymatic reactions, including the biotransformation of xenobiotics, are typically characterized by the Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Specific kinetic data for the biotransformation of this compound are not available in the current body of scientific literature. However, kinetic analyses of other structurally related nitrosamines provide valuable insights into the potential enzymatic behavior towards this compound. For instance, studies on the α-hydroxylation of N'-Nitrosonornicotine (NNN) and N-Nitrosopiperidine (NPIP) by various cytochrome P450 2A enzymes have revealed a wide range of kinetic parameters, highlighting the influence of both the specific nitrosamine structure and the particular CYP isoform on the metabolic rate. acs.org

The catalytic efficiencies of these enzymes, expressed as the kcat/Km ratio, demonstrate significant variability. For example, the catalytic efficiency of P450 2A5 for the 5'-hydroxylation of (R)-NNN was found to be 170-fold higher than that of P450 2A4, despite these enzymes sharing a high degree of amino acid sequence similarity. acs.org This underscores the subtle structural determinants within the enzyme's active site that govern substrate recognition and turnover.

Below are interactive data tables summarizing the kinetic parameters for the metabolism of selected nitrosamines by different cytochrome P450 isoforms. It is important to note that these data are for compounds structurally related to this compound and are presented here to provide a comparative context for its potential enzymatic metabolism.

Table 1: Kinetic Parameters for the α-Hydroxylation of (R)-NNN and (S)-NNN by P450 2A Enzymes acs.org Data from a study on the metabolic activation of carcinogenic nitrosamines.

| Enzyme | Substrate | Pathway | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| P450 2A3 | (R)-NNN | 2'-Hydroxylation | 66 | 0.22 | 0.0033 |

| 5'-Hydroxylation | 69 | 0.28 | 0.0041 | ||

| (S)-NNN | 5'-Hydroxylation | 2.5 | 0.15 | 0.060 | |

| P450 2A4 | (R)-NNN | 2'-Hydroxylation | 1.8 | 0.03 | 0.017 |

| 5'-Hydroxylation | 1.9 | 0.03 | 0.016 | ||

| (S)-NNN | 5'-Hydroxylation | 0.74 | 0.03 | 0.041 | |

| P450 2A5 | (R)-NNN | 2'-Hydroxylation | 0.73 | 0.35 | 0.48 |

| 5'-Hydroxylation | 0.81 | 2.2 | 2.7 | ||

| (S)-NNN | 5'-Hydroxylation | 2.4 | 4.6 | 1.9 | |

| P450 2A6 | (R)-NNN | 5'-Hydroxylation | 2.7 | 0.40 | 0.15 |

| (S)-NNN | 5'-Hydroxylation | 1.3 | 0.30 | 0.23 | |

| P450 2A13 | (R)-NNN | 2'-Hydroxylation | 1.4 | 1.1 | 0.79 |

| 5'-Hydroxylation | 1.2 | 2.8 | 2.3 | ||

| (S)-NNN | 5'-Hydroxylation | 1.2 | 2.2 | 1.8 |

Table 2: Kinetic Parameters for the α-Hydroxylation of NPIP and NPYR by P450 2A Enzymes acs.org Data from a study on the metabolic activation of carcinogenic nitrosamines.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| P450 2A3 | NPIP | 330 | 1.5 | 0.0045 |

| NPYR | 1200 | 1.3 | 0.0011 | |

| P450 2A4 | NPIP | 170 | 0.45 | 0.0026 |

| NPYR | 290 | 0.22 | 0.00076 | |

| P450 2A5 | NPIP | 160 | 12 | 0.075 |

| NPYR | 1700 | 14 | 0.0082 | |

| P450 2A6 | NPIP | 110 | 1.8 | 0.016 |

| NPYR | 500 | 2.1 | 0.0042 | |

| P450 2A13 | NPIP | 45 | 16 | 0.36 |

| NPYR | 110 | 14 | 0.13 |

Molecular Interactions and Covalent Adduct Formation of N Methyl N Nitrosopropanamide

DNA Adduct Formation by N-Methyl-N-nitrosopropanamide and its Metabolites

Metabolic activation of N-nitroso compounds is a prerequisite for their interaction with DNA. This process typically involves cytochrome P450-mediated hydroxylation, leading to the formation of unstable intermediates that spontaneously decompose to yield highly reactive electrophiles. mdpi.com These electrophiles, such as diazonium ions, readily attack nucleophilic sites on DNA bases and the phosphate (B84403) backbone, resulting in the formation of a variety of DNA adducts. mdpi.comresearchgate.net The formation, persistence, and repair of these adducts are critical determinants of the mutagenic and carcinogenic potential of the parent compound.

Formation and Persistence of O6-Methylguanine Adducts

One of the most extensively studied DNA lesions is the O6-methylguanine (O6-MeG) adduct. mdpi.com The formation of O6-MeG is a result of the alkylation of the O6 position of guanine (B1146940) by methylating agents derived from N-nitroso compounds. researchgate.net This particular adduct is highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

The persistence of O6-MeG adducts in tissues is strongly correlated with tumor induction. mdpi.comnih.gov Tissues with a lower capacity to repair these adducts often exhibit higher susceptibility to tumor formation. nih.gov The primary repair mechanism for O6-MeG is mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which transfers the methyl group from the guanine to a cysteine residue within its own structure in a suicide inactivation process. researchgate.netsemanticscholar.org Studies have shown that the persistence of O6-MeG adducts can vary significantly between different organs, which may explain the organ-specific carcinogenicity of certain N-nitroso compounds. nih.govresearchgate.net For example, in rats treated with N-methyl-N-nitrosourea, O6-MeG adducts were removed much more slowly from the brain (a target tissue) compared to the liver (a non-target tissue), suggesting a link between adduct persistence and carcinogenicity. nih.govresearchgate.net

| Adduct | Biological Consequence | Repair Mechanism | Reference |

| O6-Methylguanine (O6-MeG) | Mispairs with thymine, leading to G:C to A:T transition mutations. | O6-methylguanine-DNA methyltransferase (MGMT) | researchgate.net |

N7-Alkylguanine Adducts and their Research Significance

The N7 position of guanine is the most nucleophilic site in DNA and is, therefore, a major target for alkylating agents, leading to the formation of N7-alkylguanine adducts. While N7-methylguanine (N7-MeG) is often the most abundant DNA adduct formed by methylating agents, its direct role in mutagenesis is considered to be less significant than that of O6-MeG. nih.govresearchgate.net The formation of N7-MeG can weaken the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and the formation of an apurinic (AP) site. These AP sites can be mutagenic if not repaired.

The research significance of N7-alkylguanine adducts lies in their use as biomarkers of exposure to alkylating agents. researchgate.net Due to their high frequency of formation, they can be readily detected in tissues and can provide a quantitative measure of DNA damage. However, it is important to note that the presence of N7-guanine adducts does not always directly correlate with the formation of more mutagenic lesions like O6-MeG. researchgate.net Therefore, while N7-alkylguanine adducts are valuable for dosimetry, their use as a sole indicator of carcinogenic risk requires careful consideration of the specific compound and its metabolic pathways. researchgate.net

| Adduct | Formation Site | Biological Consequence | Research Significance | Reference |

| N7-Alkylguanine | N7 position of guanine | Weakens the glycosidic bond, leading to depurination and apurinic sites. | Biomarker of exposure to alkylating agents. | researchgate.net |

Investigation of Adenine (B156593) Adducts (e.g., N1-, N6-methyladenine)

In addition to guanine, adenine bases in DNA are also susceptible to alkylation by metabolites of N-nitroso compounds. The primary sites of adenine modification include the N1, N3, and N6 positions. The formation of N1-methyladenine and N3-methyladenine can block DNA replication and are cytotoxic if not repaired.

N6-methyladenine (6mA) is another important adenine adduct. caymanchem.com While 6mA is a common epigenetic mark in prokaryotes, its presence and function in eukaryotes have been a subject of more recent investigation. nih.govfrontiersin.org In the context of DNA damage, the formation of 6mA by exogenous alkylating agents is a modification that can potentially alter DNA structure and function. caymanchem.com The detection of these adducts is often accomplished using sensitive techniques such as mass spectrometry or antibody-based methods. nih.gov The biological consequences of these adenine adducts are an active area of research, with studies exploring their roles in mutagenesis and as potential epigenetic modifiers. frontiersin.orgnih.gov

| Adduct | Formation Site(s) | Potential Biological Consequences | Reference |

| N1-methyladenine | N1 position of adenine | Blocks DNA replication, cytotoxic. | nih.gov |

| N6-methyladenine (6mA) | N6 position of adenine | May alter DNA structure and function, potential epigenetic modification. | caymanchem.comnih.gov |

Characterization of Phosphate Adducts on DNA

The phosphodiester backbone of DNA is another target for alkylating agents, leading to the formation of phosphotriesters. nih.gov These phosphate adducts are formed when an alkyl group is covalently bound to one of the non-bridging oxygen atoms of the phosphate group. nih.gov While less is known about the biological consequences of phosphate adducts compared to base adducts, they are known to be formed by a variety of alkylating agents. nih.gov

| Adduct Type | Formation Site | Significance | Reference |

| Phosphotriesters | Phosphodiester backbone of DNA | Can interfere with DNA-protein interactions and contribute to genotoxicity. | nih.govnih.gov |

Protein Adduct Formation and its Functional Implications

Electrophilic metabolites of N-nitroso compounds can also react with nucleophilic sites on proteins, forming covalent protein adducts. nih.gov The formation of these adducts can alter the structure and function of proteins, leading to cellular toxicity and other adverse effects. nih.gov

Identification of Covalently Modified Amino Acid Residues

Several amino acid residues in proteins are susceptible to modification by electrophiles due to the presence of nucleophilic side chains. These include cysteine, histidine, lysine (B10760008), tryptophan, and the N-terminal valine of hemoglobin. unl.ptmdpi.com The identification of specific amino acid residues that are modified by a particular toxicant is crucial for understanding the molecular mechanisms of its toxicity. nih.gov

Mass spectrometry-based proteomics has become an invaluable tool for identifying and characterizing protein adducts. unl.ptberkeley.edu By analyzing the mass shifts of peptides and amino acids, researchers can pinpoint the exact site of modification. For example, studies on other compounds have successfully identified adducts with cysteine and the N-terminal valine of hemoglobin. unl.ptnih.gov The formation of adducts with specific amino acid residues can have significant functional consequences, such as inhibiting enzyme activity or disrupting protein-protein interactions. mdpi.com Identifying these modified residues can also lead to the development of biomarkers for assessing exposure to specific xenobiotics. berkeley.edu

| Amino Acid Residue | Nucleophilic Site | Significance of Adduct Formation | Reference |

| Cysteine | Thiol group (-SH) | Can lead to enzyme inactivation and disruption of protein structure. | unl.ptmdpi.com |

| Histidine | Imidazole ring | Can alter protein function and metal binding properties. | unl.pt |

| Lysine | Epsilon-amino group (-NH2) | Can affect protein structure and post-translational modifications. | unl.ptmdpi.com |

| Tryptophan | Indole ring | Can be a target for covalent modification, though less common. | unl.pt |

| N-terminal Valine (Hemoglobin) | Alpha-amino group (-NH2) | Useful biomarker for exposure to electrophiles. | unl.ptnih.gov |

Impact of Protein Adducts on Enzymatic Activity and Cellular Processes

The formation of covalent adducts between reactive metabolites of xenobiotics and cellular proteins can lead to significant alterations in protein structure and function, thereby impacting enzymatic activity and various cellular processes. While direct studies on this compound are limited, research on analogous N-nitroso compounds provides a framework for understanding these potential impacts.

Reactive electrophilic species generated from the metabolic activation of N-nitroso compounds can covalently bind to nucleophilic amino acid residues within proteins, such as cysteine, serine, and histidine. nih.gov This adduction can directly inactivate enzymes by modifying amino acids within the catalytic active site. For instance, studies on enzyme-activated N-nitrosamide inhibitors have demonstrated the irreversible inhibition of enzymes like α-chymotrypsin. In one such study, the alkylation of the serine-195 residue in the active site of α-chymotrypsin by a naphthylmethyl cation, generated from an N-nitrosoamide, led to the complete loss of enzymatic activity. nih.gov This highlights a direct mechanism by which protein adduct formation can disrupt normal enzymatic function.

Beyond direct catalytic site modification, protein adduction can also induce conformational changes that alter enzyme activity, stability, or interactions with other molecules. The binding of a xenobiotic metabolite can disrupt the intricate three-dimensional structure of an enzyme, leading to a loss of its biological function.

The impact of protein adducts extends to various cellular processes. For example, the modification of proteins involved in signal transduction pathways can lead to their dysregulation. Similarly, adduction to cytoskeletal proteins can affect cell structure and motility. The formation of adducts with proteins involved in DNA repair could compromise the cell's ability to repair genetic damage, potentially exacerbating the genotoxic effects of the parent compound.

Furthermore, the degradation of adducted proteins can be altered. The cell employs quality control mechanisms, such as the proteasomal system, to remove damaged or misfolded proteins. For instance, the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to induce the proteasomal degradation of the cell cycle inhibitor protein p21. nih.gov This indicates that cellular processes can be significantly affected by the presence of adducts on key regulatory proteins.

The table below summarizes findings from studies on related compounds, illustrating the potential effects of protein adduct formation by reactive species derived from compounds like this compound.

| Compound Class | Target Enzyme/Protein | Observed Effect | Reference |

| N-Nitrosoamide | α-Chymotrypsin | Irreversible inhibition via alkylation of active site Ser-195 | nih.gov |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | p21 (cyclin-dependent kinase inhibitor) | Proteasomal degradation of the protein | nih.gov |

RNA Adduct Formation and its Potential Research Consequences

The formation of adducts with RNA, or "RNA adductomics," is a growing field of research, as these modifications can have significant biological consequences. While DNA has traditionally been the primary focus of adduct research due to its role in heritable mutations, RNA adducts can impact gene expression at the post-transcriptional level, affecting processes such as mRNA translation and the function of non-coding RNAs.

The consequences of RNA adduct formation are an area of active investigation. Potential research consequences include:

Altered mRNA Translation: Adducts on mRNA molecules could interfere with the translational machinery, leading to the production of truncated or altered proteins. This could occur by stalling the ribosome or by causing misreading of the genetic code.

Impact on Non-Coding RNA Function: Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play crucial roles in regulating gene expression. Adduct formation on these molecules could disrupt their secondary structures and their ability to bind to their targets, leading to widespread changes in the cellular transcriptome and proteome.

Induction of Cellular Stress Responses: The presence of adducted RNA may trigger cellular stress response pathways, similar to how damaged DNA activates DNA repair mechanisms.

Research into RNA adducts of this compound could provide valuable insights into its mechanisms of toxicity beyond genotoxicity. The development of sensitive analytical methods is key to exploring this area further.

Quantitative and Qualitative Analyses of Molecular Adducts in Biological Samples

The detection and characterization of molecular adducts in biological samples are crucial for understanding the mechanisms of action of compounds like this compound and for use as biomarkers of exposure and effect. Mass spectrometry-based techniques are the primary tools for these analyses.

Qualitative Analysis:

Qualitative analysis focuses on identifying the chemical structure of the adducts formed. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for this purpose. Tandem mass spectrometry (MS/MS) is used to fragment the adducted molecules, and the resulting fragmentation patterns provide structural information that can be used to identify the site of adduction on the biomolecule and the nature of the modifying group.

For instance, in the analysis of protein adducts, the protein is typically digested into smaller peptides, which are then analyzed by LC-MS/MS. The mass shift in a peptide corresponding to the addition of a metabolite of this compound, along with the fragmentation spectrum, can pinpoint the modified amino acid. nih.gov Similarly, for DNA and RNA adducts, enzymatic digestion to nucleosides followed by LC-MS/MS analysis allows for the identification of adducted nucleosides. The characteristic loss of the deoxyribose or ribose sugar moiety during fragmentation is a key feature in identifying these adducts. nih.gov

Quantitative Analysis:

Quantitative analysis aims to measure the levels of specific adducts in a biological sample. This is often achieved using stable isotope dilution mass spectrometry. In this method, a known amount of a stable isotope-labeled internal standard, which is chemically identical to the adduct of interest but has a different mass, is added to the sample. The ratio of the signal from the native adduct to the signal from the internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation and analysis.

The table below summarizes various mass spectrometric approaches used for the analysis of molecular adducts, which are applicable to the study of this compound.

| Analytical Technique | Application | Information Obtained | Reference |

| LC-MS/MS | Qualitative and Quantitative Analysis of DNA, RNA, and Protein Adducts | Structural identification and quantification of specific adducts. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Qualitative Analysis | Accurate mass measurements for determining the elemental composition of adducts. | nih.gov |

| Stable Isotope Dilution Mass Spectrometry | Quantitative Analysis | Precise and accurate measurement of adduct levels. | |

| Adductomics | Global, untargeted screening for adducts | Identification of a wide range of known and unknown adducts in a sample. | nih.gov |

The development and application of these sophisticated analytical methods are essential for advancing our understanding of the molecular interactions of this compound and its potential biological consequences.

Molecular Mechanisms of Genotoxicity and Mutagenesis Induced by N Methyl N Nitrosopropanamide

DNA Damage Response Pathways Activated by N-Methyl-N-nitrosopropanamide

The interaction of this compound with cellular components initiates a complex DNA damage response (DDR), a signaling network crucial for maintaining genomic integrity. embo.org This response involves the detection of DNA lesions and the activation of downstream pathways to arrest the cell cycle and facilitate DNA repair or, if the damage is too extensive, trigger apoptosis.

N-nitroso compounds, including this compound, are known to induce a variety of DNA lesions. Upon metabolic activation or spontaneous decomposition, these compounds form highly reactive electrophilic species, such as diazonium ions. oup.com These reactive intermediates can then alkylate DNA bases, leading to the formation of DNA adducts. nih.govresearchgate.net The formation of these adducts can destabilize the glycosidic bond, leading to depurination/depyrimidination and subsequent single-strand breaks (SSBs) in the DNA backbone. nih.gov

While SSBs are a common form of damage, the collapse of replication forks at the site of an unrepaired SSB or the processing of closely opposed adducts can lead to the formation of more severe DNA double-strand breaks (DSBs). spandidos-publications.com Some N-nitroso compounds have also been shown to induce DNA crosslinks, although this is a less common outcome compared to alkylation and strand breaks. mdpi.com The specific types and frequencies of these DNA lesions are critical in determining the ultimate biological consequences of exposure to this compound.

Single-Strand Breaks (SSBs): Result from the enzymatic processing of alkylated bases or the chemical instability of these adducts.

Double-Strand Breaks (DSBs): Can arise from the replication of DNA containing SSBs or the close proximity of multiple lesions.

DNA Crosslinks: Though less frequent, these can be formed by certain reactive intermediates, covalently linking the two DNA strands or DNA and proteins.

The micronucleus (MN) assay is a widely used and standardized method for assessing the genotoxic potential of chemical compounds. jcpjournal.orgcefic-lri.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. jcpjournal.org Their formation is a hallmark of both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

The induction of micronuclei by N-nitroso compounds has been well-documented. jcpjournal.orgnih.gov For instance, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a related N-nitroso compound, has been shown to cause a dose-dependent increase in micronucleated cells in various in vitro systems. nih.gov The MN assay, therefore, serves as a crucial tool for quantifying the chromosome-damaging potential of this compound. The frequency of micronucleus formation provides a quantitative measure of the compound's ability to induce significant chromosomal damage, which is a key event in carcinogenesis. jcpjournal.org

The assay can be performed in vitro using cultured cells or in vivo in various tissues of exposed animals, providing a comprehensive assessment of genotoxicity. jcpjournal.orgnih.gov The cytokinesis-block micronucleus assay, which restricts analysis to cells that have completed one nuclear division, is a refined version of this technique. cefic-lri.org

DNA Repair Mechanisms in Response to this compound-Induced Adducts

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like this compound. nih.gov The specific repair pathway engaged depends on the type of DNA adduct formed.

One of the most critical DNA adducts formed by methylating N-nitroso compounds is O6-methylguanine (O6-meG). mdpi.comnih.gov This lesion is highly mutagenic as it can mispair with thymine (B56734) during DNA replication, leading to GC→AT transition mutations. nih.gov The primary defense against this type of damage is the O6-methylguanine-DNA methyltransferase (MGMT) repair system. nih.govimrpress.com

MGMT is a "suicide" enzyme that directly reverses the damage by transferring the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. nih.gov This action restores the guanine base but inactivates the MGMT protein, which is then targeted for degradation. The expression levels of MGMT can vary significantly among different tissues and individuals, which can influence susceptibility to the carcinogenic effects of methylating agents. gulhanemedj.org Reduced MGMT expression or activity can lead to increased chemosensitivity to alkylating drugs in cancer therapy. gulhanemedj.org

Other DNA adducts generated by this compound are repaired by more complex, multi-enzyme pathways.

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by alkylation at the N7 position of guanine (N7-methylguanine) and the N3 position of adenine (B156593) (N3-methyladenine). nih.govwikipedia.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. wikipedia.org

Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes a wide range of bulky, helix-distorting DNA adducts. nih.govmdpi.com While less common for the small methyl adducts, NER can be involved in the repair of more complex lesions that might be formed by N-nitroso compounds. nih.gov The NER pathway involves the recognition of the lesion, unwinding of the DNA around the damage, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap. researchopenworld.comrjeid.com

Mutational Spectra and Molecular Signatures Induced by this compound

The types of mutations induced by a mutagen can provide insights into its mechanism of action and the DNA repair pathways involved. The pattern of these mutations is often referred to as a mutational spectrum or signature.

For methylating N-nitroso compounds, the predominant mutation is the GC→AT transition. nih.govresearchgate.net This is a direct consequence of the formation of O6-methylguanine, which, if not repaired by MGMT, mispairs with thymine during DNA replication. nih.gov Studies on related compounds like N-nitrosodimethylamine (NDMA) have shown that its mutational spectrum is dominated by these GC→AT mutations, particularly in specific trinucleotide contexts. researchgate.net This pattern is very similar to the COSMIC (Catalogue of Somatic Mutations in Cancer) mutational signature SBS11, which is associated with alkylating agent exposure. nih.govresearchgate.net

While GC→AT transitions are the most common, other types of mutations, including transversions and small deletions, can also be induced by N-nitroso compounds, albeit at lower frequencies. oup.com The specific mutational signature of this compound is expected to be similar to other methylating agents, but the exact spectrum may be influenced by factors such as the metabolic pathways involved and the efficiency of various DNA repair systems in the target cells.

Below is an interactive data table summarizing the key DNA adducts formed by methylating N-nitroso compounds and their associated repair pathways and mutational consequences.

| DNA Adduct | Repair Pathway(s) | Primary Mutational Consequence |

| O6-Methylguanine | MGMT, NER | GC→AT transition |

| N7-Methylguanine | BER | Not highly mutagenic, can lead to depurination |

| N3-Methyladenine | BER | Blocks replication |

| O4-Methylthymine | NER | TA→CG transition |

Analysis of Specific Base Pair Substitutions and Deletions

The alkylation of DNA bases by compounds like this compound can lead to specific types of mutations. The primary mutagenic lesion for methylating N-nitroso compounds is the formation of O⁶-methylguanine (O⁶-meG). researchgate.net This altered base has a high propensity to mispair with thymine instead of cytosine during DNA replication. If this mispair is not corrected by DNA repair mechanisms, it will result in a G:C to A:T transition mutation in the subsequent round of replication. researchgate.netaacrjournals.orgnih.gov This type of base substitution is a hallmark of mutagenesis induced by many N-nitroso compounds. researchgate.net

In addition to G:C to A:T transitions, other base substitutions can occur, albeit typically at lower frequencies. For instance, the alkylation of thymine at the O⁴ position can lead to O⁴-methylthymine, which can mispair with guanine, resulting in A:T to G:C transitions. researchgate.net While less common, transversion mutations and small deletions have also been reported for some N-nitroso compounds. nih.gov The spectrum of mutations can provide insights into the specific DNA adducts formed and the cellular response to that damage.

| Mutation Type | Underlying DNA Adduct | Resulting Base Change | References |

| Transition | O⁶-methylguanine | G:C → A:T | researchgate.netaacrjournals.orgnih.gov |

| Transition | O⁴-methylthymine | A:T → G:C | researchgate.net |

| Transversion | Various | e.g., G:C → T:A | nih.gov |

| Deletion | Complex DNA damage | Loss of one or more base pairs | nih.gov |

This table presents the expected mutation types based on the known reactivity of related N-nitroso compounds.

Influence of DNA Sequence Context on Mutagenesis

The efficiency and specificity of DNA damage and subsequent mutation are not uniform across the genome. The local DNA sequence context, referring to the nucleotides surrounding a particular base, can significantly influence the likelihood of adduct formation and the fidelity of DNA repair. Studies on related N-nitroso compounds have shown that certain sequence contexts are "hotspots" for mutations.

For example, the formation of O⁶-methylguanine adducts can be influenced by the neighboring bases. The specific three-dimensional structure of the DNA helix in certain sequences can affect the accessibility of the O⁶ position of guanine to the alkylating agent. Furthermore, the efficiency of DNA repair enzymes, such as O⁶-methylguanine-DNA methyltransferase (MGMT), which specifically removes the methyl group from O⁶-methylguanine, can also be modulated by the surrounding DNA sequence. aacrjournals.org This interplay between the rate of adduct formation and the rate of repair at specific sites contributes to the non-random distribution of mutations observed in response to N-nitroso compound exposure. nih.gov

Chromosomal Aberrations and Genomic Instability Studies in Vitro

In addition to point mutations, N-nitroso compounds are known to induce larger-scale genetic damage in the form of chromosomal aberrations. nih.gov These structural changes in chromosomes are a hallmark of genomic instability and are strongly associated with carcinogenesis. In vitro studies using cultured mammalian cells are a standard method for assessing the clastogenic (chromosome-breaking) potential of chemical agents. atlasgeneticsoncology.orgplantarchives.orgicm.edu.pl

Exposure of cells to N-nitroso compounds can lead to a variety of chromosomal abnormalities, including:

Chromatid and chromosome breaks: Simple fractures of a chromatid or the entire chromosome.

Gaps: Achromatic lesions in a chromosome.

Exchanges: Rearrangements resulting from the breakage and incorrect rejoining of chromosome segments, such as translocations and dicentric chromosomes.

These aberrations arise from the formation of DNA adducts that can stall or collapse replication forks, leading to DNA double-strand breaks. If these breaks are not repaired or are misrepaired, they can manifest as visible chromosomal damage during mitosis. atlasgeneticsoncology.org Studies on various N-nitroso compounds have consistently demonstrated their ability to induce chromosomal aberrations in a dose-dependent manner in different cell types, including human lymphocytes. nih.gov

| Type of Aberration | Description | Potential Consequence | References |

| Chromatid Break | A break in a single chromatid. | Gene deletion, acentric fragments. | atlasgeneticsoncology.org |

| Chromosome Break | A break involving both sister chromatids at the same locus. | Gene deletion, acentric fragments. | atlasgeneticsoncology.org |

| Gaps | An unstained region of a chromatid, may represent an unrepaired lesion. | Uncertain, may be a precursor to a break. | atlasgeneticsoncology.org |

| Reciprocal Translocation | Exchange of segments between two different chromosomes. | Altered gene regulation, formation of fusion genes. | atlasgeneticsoncology.org |

| Dicentrics | A chromosome with two centromeres. | Chromosome instability during cell division. | atlasgeneticsoncology.org |

This table outlines common chromosomal aberrations induced by genotoxic agents like N-nitroso compounds, based on general cytogenetic principles.

Mechanistic Carcinogenesis Studies and Experimental Animal Models for N Methyl N Nitrosopropanamide

Molecular Pathways in N-Methyl-N-nitrosopropanamide-Induced Carcinogenesis

The carcinogenic effects of N-nitroso compounds, a class to which MNPA belongs, are rooted in their ability to induce genetic and epigenetic alterations. These compounds are known to be genotoxic and have demonstrated carcinogenicity in animal studies. nih.gov The molecular cascade leading to cancer involves a complex interplay of genetic mutations and changes in the expression of critical regulatory genes.

Role of Specific Genetic Mutations (e.g., Ras, Tp53) in Tumorigenesis Models

The activation of proto-oncogenes and the inactivation of tumor suppressor genes are critical events in the development of cancer. cancer.org Proto-oncogenes typically function to promote normal cell growth and division; however, when mutated or overexpressed, they can become oncogenes that drive uncontrolled cell proliferation. cancer.org Conversely, tumor suppressor genes act as the brakes on cell division, and their loss of function can lead to unchecked cell growth. cancer.org

In the context of N-nitroso compound-induced carcinogenesis, mutations in the Ras family of proto-oncogenes and the Tp53 tumor suppressor gene have been a major focus of investigation. For instance, the formation of O6-methylguanine (O6MG) adducts in DNA following exposure to the tobacco-specific nitrosamine (B1359907) NNK is a key factor in the activation of the K-ras oncogene in mouse lung tumors. nih.gov

However, the role of these specific mutations can vary depending on the animal model and the target organ. Studies on mouse endometrial and stomach tumors induced by N-methyl-N-nitrosourea (MNU), a related N-nitroso compound, have shown a rare occurrence of Ras and p53 gene mutations. nih.govnih.gov In one study of mouse endometrial lesions, a mutation in the p53 gene was found in only one of thirteen adenocarcinomas, suggesting that inactivation of p53 may be an infrequent event in this particular cancer model. nih.gov Similarly, in MNU-induced mouse stomach tumors, a K-ras mutation was detected in only one of nineteen specimens, and no p53 mutations were found in thirty specimens, leading researchers to conclude that these genes may not play a significant role in this specific carcinogenic process. nih.gov The TP53 gene is, however, frequently mutated in human tumors, with these mutations often leading to a dysfunctional p53 protein that can alter the tumor microenvironment and promote tumor development. imrpress.com

Alterations in Gene Expression and Activation of Proto-oncogenes and Tumor Suppressor Genes

Beyond specific mutations, broader changes in gene expression are fundamental to carcinogenesis. N-nitroso compounds can significantly impact the transcriptomic profile of cells. nih.gov For example, studies on nitrosamines in human colon carcinoma cells have revealed modifications in pathways related to cell cycle regulation, apoptosis, oxidative stress, and inflammation. nih.gov

The regulation of proto-oncogenes and tumor suppressor genes is a key aspect of cancer biology. mdpi.com For instance, the MYC proto-oncogene, when dysregulated, can drive proliferation and reduce apoptosis. mdpi.com DNA methylation is another critical mechanism that can alter gene expression without changing the DNA sequence itself. nih.govsemanticscholar.org This epigenetic modification can lead to the silencing of tumor suppressor genes, a common event in various cancers. nih.govsemanticscholar.org In human colon cancer cell lines, for example, the expression of the p16INK4A and APC tumor suppressor genes is regulated by DNA methylation. semanticscholar.org

Organotropism and Species-Specific Carcinogenic Effects in Research Animals

N-nitroso compounds exhibit a marked organ-specific (organotropic) carcinogenic effect, which can also vary between different animal species. nih.gov MNU, for instance, is a direct-acting carcinogen that has been shown to induce a variety of cancers in experimental animals, including malignancies of the esophagus, stomach, and colorectum. nih.gov

Development and Characterization of Rodent Models (e.g., Rat, Mouse) for this compound-Induced Tumors

Rodent models have been pivotal in studying N-nitroso compound-induced carcinogenesis. The N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinogenesis model is a widely used and well-characterized system. nih.govoncologyradiotherapy.com In this model, a single dose of MNU can induce a high incidence of adenocarcinomas within a relatively short period. nih.govoncologyradiotherapy.com These tumors are often hormone-dependent, expressing estrogen receptors, which makes them relevant to certain types of human breast cancer. oncologyradiotherapy.comnih.govnih.gov

Researchers have also developed more refined models, such as the intraductal administration of MNU in rats, to induce mammary tumors at predictable locations, allowing for more controlled studies of tumor development and response to therapies. nih.gov Histopathological analysis of these models reveals a progression from atypical hyperplasia to carcinoma in situ. nih.gov In mice, MNU has been used to induce tumors in various organs, including the stomach and endometrium, providing valuable systems for investigating the genetic events associated with carcinogenesis in these tissues. nih.govnih.gov

Factors Influencing Target Organ Susceptibility and Carcinogenesis

Several factors can influence which organs are susceptible to the carcinogenic effects of N-nitroso compounds. The metabolic activation of these compounds is a key determinant. For example, the potent carcinogenicity of the tobacco-specific nitrosamine NNK in the rat lung is strongly correlated with the cell-specific formation and persistence of the O6MG DNA adduct in Clara cells. nih.gov

Chronic inflammation is another critical factor that can create a niche for carcinogenesis. mdpi.com Inflammatory cells can produce genotoxic substances and growth factors that promote DNA damage and cell proliferation. mdpi.com Hormonal factors also play a significant role, particularly in hormone-responsive tissues like the mammary gland. In the MNU-rat mammary tumor model, oophorectomy can prevent tumor development or cause regression of existing tumors, highlighting the role of estrogen in promoting carcinogenesis in this model. nih.gov

In Vitro Cell Transformation Assays for Assessing Carcinogenic Potential

A comprehensive search of available scientific literature did not yield specific studies or data regarding the assessment of this compound's carcinogenic potential using in vitro cell transformation assays. Therefore, no detailed research findings or data tables for this specific compound can be presented.

In vitro cell transformation assays (CTAs) are a class of experimental methods designed to assess the carcinogenic potential of chemical substances. nih.govmdpi.com These assays measure the induction of phenotypic changes in cultured cells that are characteristic of tumorigenic cells. nih.gov A key feature of CTAs is their ability to mimic certain stages of the multi-step process of carcinogenesis as it occurs in a living organism (in vivo). nih.govmdpi.com

The primary goal of these assays is to identify chemicals that can cause normal cells to acquire traits of neoplastic, or cancerous, cells. These traits include morphological transformation (changes in cell shape and organization), loss of contact inhibition (the natural tendency of cells to stop dividing when they touch each other), and anchorage-independent growth (the ability to grow without being attached to a solid surface). mdpi.com Cells that have been transformed in vitro can often form tumors when they are injected into suitable animal models, which demonstrates the relevance of these assays for predicting carcinogenic hazard. nih.gov

Several established cell systems are commonly used for these assays, including:

Syrian Hamster Embryo (SHE) cells: These are primary cells known for their genetic stability and low rate of spontaneous transformation, making them a reliable model for detecting both genotoxic and non-genotoxic carcinogens. nih.gov

BALB/c 3T3 cells: This is an established mouse embryo fibroblast cell line. Assays using these cells typically measure the formation of densely packed, piled-up foci of transformed cells against a background of a normal, contact-inhibited monolayer. mdpi.comnih.gov

Bhas 42 cells: Derived from BALB/c 3T3 cells, this cell line is used in assays that can distinguish between tumor initiators and promoters. mdpi.comeuropa.eu

While extensive research exists on the cell-transforming ability of other N-nitroso compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methyl-N-nitrosourea (MNU), similar data for this compound is not currently available in the reviewed literature. nih.govnih.govplos.org Studies with these related compounds have been instrumental in understanding the mechanisms of chemical carcinogenesis and validating the use of CTAs in toxicology. nih.govnih.gov

Should such studies be conducted on this compound in the future, they would provide valuable insight into its potential mechanisms of carcinogenicity.

Advanced Analytical Methodologies for N Methyl N Nitrosopropanamide and Its Biological Derivatives

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a fundamental technique for separating N-Methyl-N-nitrosopropanamide and its metabolites from endogenous interferences in biological samples. The choice between liquid or gas chromatography typically depends on the physicochemical properties, such as polarity and volatility, of the target analytes. researchgate.netchemrxiv.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of N-nitrosamides like this compound, which are generally non-volatile and polar. nih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org For N-nitrosamides, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govlcms.cz

The separation efficiency of HPLC allows it to handle complex biological matrices, which often require extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove proteins and other interfering substances before analysis. nih.govlcms.cz The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis times by using columns with smaller particle sizes. rsc.org HPLC methods can be coupled with various detectors, including UV, but for high sensitivity and specificity, coupling with mass spectrometry is the preferred approach. nih.govresearchgate.net

| Parameter | Typical Condition for Nitrosamine (B1359907) Analysis | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, 1.9 µm) | Effectively separates moderately polar to nonpolar compounds from polar matrix components. lcms.czrsc.org |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Methanol/Acetonitrile with 0.1% Formic Acid | Formic acid aids in the protonation of analytes for better ionization in MS detection. lcms.cz A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for analytical columns to achieve good separation and compatibility with MS interfaces. lcms.cz |

| Injection Volume | 5 - 100 µL | Varies depending on sample concentration and method sensitivity. lcms.cz |

| Detector | Mass Spectrometry (MS/MS, HRMS) | Provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. lcms.cznih.gov |

While this compound itself is not sufficiently volatile for standard gas chromatography (GC), some of its potential metabolic products may be smaller, more volatile molecules. GC is a powerful technique for separating and analyzing such volatile and semi-volatile organic compounds. chemrxiv.org In GC, a gaseous mobile phase carries the sample through a coated capillary column, separating components based on their boiling points and interaction with the stationary phase. epa.gov

For the analysis of volatile nitrosamines in biological fluids like urine, sample preparation often involves extraction with a solvent such as dichloromethane, followed by concentration. nih.govnih.gov The extracts are then injected into the GC system. Common detectors include the flame ionization detector (FID), nitrogen-phosphorus detector (NPD), and, most definitively, the mass spectrometer (MS). epa.govscirp.org GC-MS provides high confidence in compound identification through characteristic retention times and mass fragmentation patterns. nih.govnih.gov

| Parameter | Typical Condition for Volatile Nitrosamine Analysis | Rationale |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) | Provides high-resolution separation of complex volatile mixtures. scirp.org |

| Injector Temperature | 200 - 250°C | Ensures rapid volatilization of the sample. scirp.org |

| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 250°C) | Separates compounds with a wide range of boiling points. scirp.org |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | MS offers definitive identification, while NPD provides high sensitivity for nitrogen-containing compounds. epa.govkirj.ee |

Mass Spectrometry (MS) for Structural Elucidation and Quantification of Adducts and Metabolites

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive quantification and crucial structural information about the parent compound, its metabolites, and its adducts with biological macromolecules like DNA and proteins. nih.govfda.govchromatographyonline.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled analytical power. lcms.cz

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying trace levels of compounds in complex mixtures. lcms.czactascientific.com This technique involves multiple stages of mass analysis. In a typical LC-MS/MS experiment, the parent ion corresponding to the mass of this compound or its metabolite is selected in the first mass analyzer, fragmented through collision-activated dissociation (CAD), and then a specific fragment ion is monitored in the second mass analyzer. nih.govnih.gov

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it filters out most chemical noise from the biological matrix, allowing for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. chromatographyonline.comedqm.eu This ultrasensitive detection is critical for studying the biological fate of this compound and its metabolites, which are expected to be present at very low concentrations. chromatographyonline.comnih.gov

| Analyte Type | Precursor Ion [M+H]⁺ | Potential Product Ions | Significance |

|---|---|---|---|

| This compound | m/z 117.06 | Fragments related to loss of the nitroso group (-NO) or parts of the propanamide side chain. | Allows for specific and sensitive quantification of the parent compound. |

| Metabolites | Variable | Characteristic fragments indicating metabolic transformations (e.g., hydroxylation, demethylation). | Enables simultaneous quantification of the parent drug and its metabolites in a single run. nih.govnih.gov |

| DNA Adducts | Variable | Neutral loss of the deoxyribose sugar (116 Da) is a characteristic fragmentation for nucleoside adducts. biorxiv.org | Key for identifying and quantifying DNA damage caused by the compound. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. fda.govnih.gov This capability is invaluable for the structural elucidation of novel metabolites of this compound and for confirming the identity of its adducts. rsc.orgchromatographyonline.com Techniques like Orbitrap-based MS can differentiate between molecules with very similar nominal masses, greatly increasing the confidence in compound identification. rsc.orgfda.gov

The power of HRMS has given rise to the field of "adductomics," which aims to comprehensively screen for and identify all DNA or protein adducts in a biological sample. biorxiv.orgnih.gov In the context of this compound, an adductomics approach using LC-HRMS would involve analyzing DNA extracted from treated cells or tissues to detect ions whose exact masses correspond to potential propanamide adducts on DNA bases. re-place.be This untargeted screening can reveal the full spectrum of DNA damage, providing deep insights into the compound's mechanisms of action. nih.gov